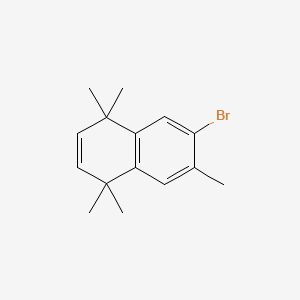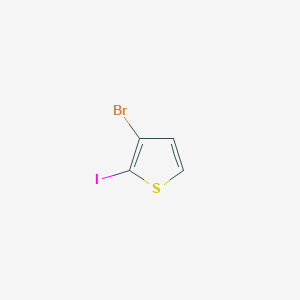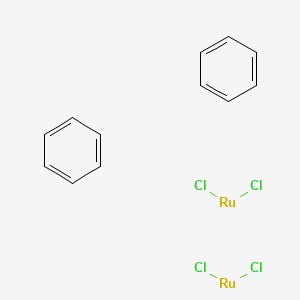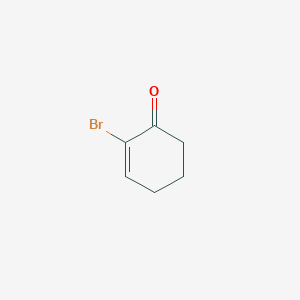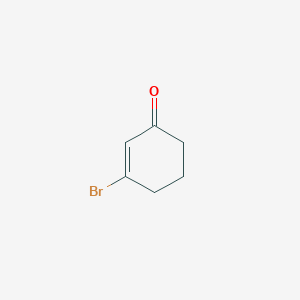
3-Bromo-3-methylbut-1-yne
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-3-methylbut-1-yne involves various strategies. For instance, methyl 3-bromomethylbut-3-enoate was synthesized from ethyl 3,3-diethoxypropionate, which underwent cyclopropanation, oxidation, and ring cleavage to yield the desired product . Another study reported the synthesis of (Z)-1-Bromo-2-methyl-1-butene through a Wittig-Horner reaction, involving the preparation of (diethoxyphosphoryl)acetic acid ethyl ester, followed by bromination and debrominative decarboxylation . Additionally, 1-Bromo-1-lithioethene was synthesized and used for 1,2-addition reactions with various aldehydes and ketones to produce 2-bromo-1-alken-3-ols and other 1-substituted 1-bromoethene products .
Molecular Structure Analysis
X-ray crystallography has been utilized to determine the molecular structures of several brominated compounds. For example, N-(4-bromobutanoyl)-N'-(2-3- and 4-methylphenyl)thioureas were characterized by their trans-cis configuration with respect to the 4-bromobutanoyl and tolyl groups, stabilized by intramolecular hydrogen bonding . Similarly, the crystal structure of a Schiff base compound was elucidated, revealing a nearly coplanar arrangement of the benzene and pyridine rings .
Chemical Reactions Analysis
The reactivity of brominated compounds has been explored in various chemical reactions. Methyl 3-bromomethylbut-3-enoate reacted with aldehydes and tributylchlorostannane in the presence of zinc to yield δ-hydroxy-β-methylidenecarboxylic acid esters . The formation of 1-bromoallenes from prop-1-yn-3-ols was studied, suggesting a stereospecific SNi' process from an acetylene–copper(I) π-complex . Furthermore, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes was carried out, leading to the synthesis of new compounds with potential antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. The crystal structures of brominated compounds often exhibit supramolecular features such as hydrogen bonding and π–π interactions, which can affect their solubility and stability . The reactivity of these compounds in chemical reactions, such as nucleophilic substitutions and additions, is also a key aspect of their chemical properties .
Scientific Research Applications
Vibrational Analysis
3-Bromo-3-methylbut-1-yne and related compounds like 3-methylbut-1-yne have been studied for their vibrational properties. Infrared and Raman spectra analyses, along with normal coordinate calculations, have been conducted to understand their molecular structure and dynamics (Crowder, 1991).
Synthesis and Catalysis
This compound plays a role in the synthesis of enynes through palladium-catalyzed reactions, demonstrating its utility in chemical synthesis (Feuerstein et al., 2006). Additionally, 3-bromoprop-1-yne is involved in carbonyl propargylation, a reaction significant in organic chemistry (Masuyama et al., 1998).
Drug Development and Continuous Manufacturing
In the field of drug development, 3-methylbut-1-yne, a compound closely related to this compound, has been used in a safe, continuous manufacturing process for the synthesis of key building blocks in drug development projects (Karlsson et al., 2017).
Organometallic Chemistry
Research in organometallic chemistry has utilized compounds like 3-hydroxy-3-methylbut-1-yne for synthesizing trinuclear osmium and dinuclear and trinuclear ruthenium compounds. This highlights the compound's relevance in the synthesis of complex metal-organic frameworks (Aime & Deeming, 1981).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that alkynes like 3-bromo-3-methylbut-1-yne often participate in reactions involving electrophilic addition .
Mode of Action
The mode of action of this compound involves electrophilic addition. For instance, when reacting with HBr, the process unfolds as follows :
- Formation of Carbocations : Two carbocations are possible – a primary one and a secondary one. Given the sp-hybridization, the secondary carbocation sports a linear geometry with 180° bond angles .
Pharmacokinetics
Its molecular weight of 14701 suggests it could be absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.
properties
IUPAC Name |
3-bromo-3-methylbut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-4-5(2,3)6/h1H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETOGZWYRRUFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442974 | |
| Record name | 3-Bromo-3-methylbut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6214-31-9 | |
| Record name | 3-Bromo-3-methylbut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-3-methylbut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



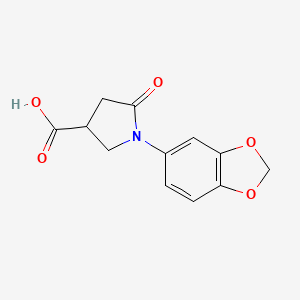
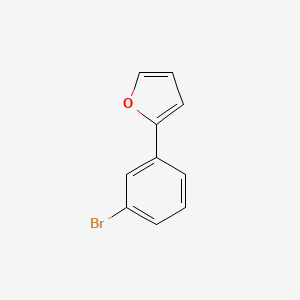
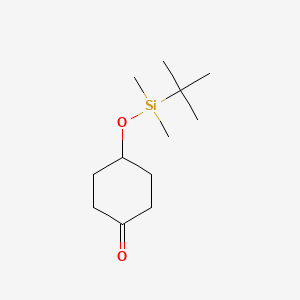
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)

![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)

